molecular formula C24H20N4O4S B2960002 N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea CAS No. 1226427-84-4

N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea

Cat. No. B2960002
M. Wt: 460.51
InChI Key: QHLRXDMYQROLCY-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, catalysts, and conditions required for each step.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound undergoes, including its reactivity, the products it forms, and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

DNA-Binding and Cytotoxic Activities

Research on N-alkylanilinoquinazoline derivatives, including compounds with urea functional groups, has demonstrated their significant interaction with DNA, suggesting their utility in studying DNA-binding mechanisms and potential applications in developing therapeutic agents targeting DNA interactions. These compounds exhibit cytotoxic activities and are potential DNA intercalating agents, indicating their relevance in cancer research and therapy development (Garofalo et al., 2010).

Enzymatic Transformation Studies

The transformation of urea derivatives by enzymes, such as laccase from the white rot fungus Trametes versicolor, underscores the potential of these compounds in environmental and biochemical studies, specifically in understanding enzymatic reactions and their applications in bioremediation and enzymatic synthesis (Jolivalt et al., 1999).

Antimicrobial and Antifungal Properties

Urea derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain derivatives, especially those containing the morpholine moiety, have shown potent antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the potential of urea derivatives in developing new antimicrobial and antifungal agents (Zheng et al., 2010).

Corrosion Inhibition

Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic conditions. Their ability to form a protective layer on the metal surface through adsorption points to their applicability in corrosion prevention and material science research (Mistry et al., 2011).

Molecular Synthesis and Structural Analysis

The synthesis and structural analysis of silatranes possessing urea functionality highlight the versatility and utility of urea derivatives in organometallic chemistry and materials science. These compounds, characterized by their unique structures and properties, are of interest for further exploration in the synthesis of novel materials and chemical sensors (Puri et al., 2011).

Safety And Hazards

This would involve a study of the compound’s safety profile, including its toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or modifications of the compound that could enhance its properties or utility.


Please note that the availability of this information would depend on the extent of research done on the compound. For a relatively unknown compound, some or all of this information may not be available. It’s always a good idea to consult a chemistry professional or a trusted database for accurate and detailed information.


properties

CAS RN

1226427-84-4

Product Name

N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea

Molecular Formula

C24H20N4O4S

Molecular Weight

460.51

IUPAC Name

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20N4O4S/c1-3-31-18-9-5-7-16(13-18)22-25-20(32-26-22)14-27-19-10-11-33-21(19)23(29)28(24(27)30)17-8-4-6-15(2)12-17/h4-13H,3,14H2,1-2H3

InChI Key

QHLRXDMYQROLCY-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC(=C5)C)SC=C4

solubility

not available

Origin of Product

United States

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